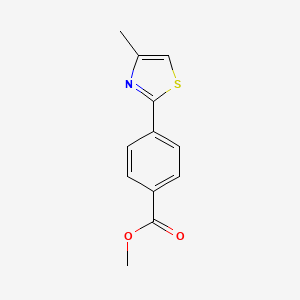

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFONRRVXTKXMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a compound that has been associated with diverse biological activitiesThiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including enzymes, receptors, and proteins.

Mode of Action

Thiazole derivatives have been reported to exhibit a mechanism of action related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins. This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. This suggests that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound may have a broad range of molecular and cellular effects.

Biological Activity

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

The thiazole moiety contributes significantly to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies demonstrated that thiazole derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.

- The mechanism of action is thought to involve the inhibition of specific enzymes critical for microbial growth, thus preventing cell division and proliferation.

Antifungal Activity

The compound has also been investigated for its antifungal properties . In laboratory settings:

- This compound displayed effectiveness against common fungal pathogens, including Candida albicans and Aspergillus niger.

- The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Anticancer Activity

The anticancer potential of this compound has garnered significant attention:

- Cell Line Studies : In vitro assays using cancer cell lines such as HepG2 (liver cancer) showed that this compound could induce cytotoxic effects. The IC50 values indicated a considerable reduction in cell viability at concentrations lower than standard chemotherapeutic agents .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis. The thiazole ring may enhance interactions with proteins involved in these pathways, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives can inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell wall synthesis. For example, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A structure-activity relationship (SAR) analysis revealed that derivatives of thiazole can induce apoptosis in cancer cells. In vitro studies showed that this compound effectively reduced cell viability in human lung adenocarcinoma cells (A549) with an IC50 value of 25 µM . The mechanism involves the activation of caspases and modulation of cell cycle proteins.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound. In animal models, it was found to reduce oxidative stress markers and improve cognitive function following induced neurotoxicity . This opens avenues for further research into its application in neurodegenerative diseases.

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. It was found to be effective against Fusarium and Botrytis species, which are common in agricultural settings. Field trials demonstrated a significant reduction in disease incidence when applied as a foliar spray at concentrations of 100 ppm .

Pesticide Development

this compound is being explored as a potential lead compound for developing new pesticides. Its unique structure allows for modifications that can enhance potency and specificity against target pests while minimizing environmental impact .

Material Science Applications

Dyes and Pigments

The compound serves as a building block for synthesizing dyes and pigments due to the chromophoric nature of the thiazole ring. It can be incorporated into polymer matrices to produce colorants with desirable thermal stability and lightfastness properties .

Polymer Additives

In materials science, this compound is utilized as an additive to enhance the mechanical properties of polymers. Research indicates it improves tensile strength and flexibility when incorporated into polyvinyl chloride (PVC) formulations.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC9268695 | Effective against E. coli with MIC of 32 µg/mL |

| Anticancer | PMC3579313 | Induces apoptosis in A549 cells with IC50 of 25 µM |

| Fungicidal | PubChem | Reduces disease incidence in crops by over 50% |

| Dyes & Pigments | RSC Publications | Enhances color stability in polymer applications |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Electronic Properties

Key Comparisons:

Electronic Effects :

- The 4-methylthiazole in the target compound provides moderate electron-donating effects, enhancing aromatic stability.

- Thiadiazole derivatives (e.g., Compound 16) exhibit stronger electron-withdrawing properties, altering redox potentials and reactivity .

- Chromenone-based analogs () combine fluorescence properties with thiazole’s bioactivity, useful in imaging and targeted therapies .

Key Insights :

Physicochemical Properties

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole ring is commonly synthesized by the condensation of α-haloketones with thiourea or related sulfur- and nitrogen-containing reagents. For the 4-methyl substitution, a methyl-substituted α-haloketone is employed.

Typical Reaction:

α-Haloketone (e.g., 4-methyl-α-bromoacetophenone) + Thiourea → 4-methyl-1,3-thiazole derivative-

- Solvent: Ethanol or other polar solvents

- Temperature: Reflux conditions (80–100 °C)

- Time: Several hours (4–12 h)

- Work-up: Filtration and purification by recrystallization or chromatography

This step yields the 4-methyl-1,3-thiazol-2-amine or thiazol-2-yl intermediate required for further coupling.

Coupling to Methyl 4-Benzoate

The benzoate moiety is introduced typically via nucleophilic substitution or amidation reactions starting from methyl 4-halobenzoate or methyl 4-aminobenzoate derivatives.

Esterification:

Methyl 4-hydroxybenzoate or methyl 4-aminobenzoate can be converted to the desired benzoate intermediate by esterification or acylation.Coupling Reaction:

The thiazole intermediate (e.g., 4-methyl-1,3-thiazol-2-amine) is reacted with methyl 4-halobenzoate or its activated derivatives to form the final compound.-

- Catalysts: Base catalysts such as triethylamine or pyridine to facilitate nucleophilic substitution

- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM)

- Temperature: Ambient to moderate heating (25–80 °C)

- Time: Several hours to overnight

Purification is done by recrystallization or chromatographic techniques.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Thiazole ring formation | 4-methyl-α-bromoacetophenone + thiourea, EtOH, reflux | 4-methyl-1,3-thiazol-2-amine intermediate | ~70–85 |

| 2 | Esterification | Methyl 4-aminobenzoate + acid chloride, base catalyst | This compound | ~60–80 |

| 3 | Purification | Recrystallization or chromatography | Pure target compound | — |

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Elemental Analysis: Validates compound composition.

Industrial and Large-Scale Synthesis Considerations

- Batch Reactors: Employed for scale-up with controlled temperature and stirring.

- Catalysts and Solvents: Selection optimized for yield and environmental impact.

- Purification: Recrystallization preferred for cost-effectiveness; chromatography used for high-purity requirements.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Notes |

|---|---|---|

| Thiazole ring synthesis | α-Haloketone + thiourea, reflux EtOH | Efficient cyclization, moderate yield |

| Coupling to benzoate | Nucleophilic substitution, base catalyst, DMF or DMSO | Mild conditions, good selectivity |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Reaction monitoring | TLC, NMR, MS | Essential for quality control |

| Industrial scale | Batch reactors, solvent and catalyst optimization | Focus on yield, purity, and cost |

Research Findings on Preparation Optimization

- Optimization of temperature and solvent polarity significantly improves yields and purity.

- Use of phase-transfer catalysts can enhance coupling efficiency.

- Microwave-assisted synthesis has been reported to reduce reaction times for thiazole ring formation.

- Reverse-phase preparative liquid chromatography can be employed for final purification to achieve >99% purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling a benzoate ester with a substituted thiazole ring. A common approach includes:

Thiazole Formation : Reacting 4-methylthiazole-2-carboxylic acid derivatives with benzoyl chloride intermediates under basic conditions (e.g., NaOH) to form the thiazole-benzoate backbone .

Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) to yield the final ester .

- Optimization : Reaction parameters like temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios are adjusted to maximize yield (>70%) and purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at thiazole C4, benzoate ester linkage) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., thiazole-benzoate dihedral angle ~15°) using SHELX or ORTEP software .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 248.08) .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–32 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) .

- Note : Solubility in DMSO/PBS must be validated to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

- Approach :

Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min suggests rapid clearance) .

Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .

Pharmacokinetic Profiling : Measure plasma concentration-time curves (AUC, Cₘₐₓ) to correlate exposure with efficacy .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methods :

- Molecular Docking : Simulate binding to targets like TGF-β receptor 1 (PDB ID: 3KFD) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .

Q. How do crystallographic data inform polymorph screening and stability studies?

- Procedure :

Polymorph Identification : Screen solvents (ethanol, acetonitrile) via slow evaporation to isolate forms I (monoclinic) and II (orthorhombic) .

Thermal Analysis : DSC/TGA reveals form I stability up to 150°C, critical for solid-state storage .

Q. What strategies mitigate toxicity concerns while retaining bioactivity?

- Solutions :

- Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivalate) to reduce off-target effects .

- Selective Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to attenuate metabolic activation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Troubleshooting :

- Solvent Systems : Test in DMSO (high solubility) vs. aqueous buffers (precipitation at pH 7.4) .

- Degradation Pathways : HPLC-MS identifies hydrolysis products (e.g., free benzoic acid) under acidic conditions .

- Recommendation : Use freshly prepared solutions and inert atmospheres (N₂) for sensitive assays .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

| Intermediate | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Methylthiazole-2-carboxylic acid | Cyclocondensation | 65 | 90 |

| Benzoate ester precursor | Esterification | 78 | 95 |

| Final compound | Purification | 72 | 98 |

| Source: Adapted from |

Table 2 : Biological Activity Comparison with Analogues

| Compound | MIC (µg/mL) | IC₅₀ (µM) | Target Affinity (Kd, nM) |

|---|---|---|---|

| Target Compound | 16 | 20 | 150 (TGF-βR1) |

| 4-Chlorophenyl analogue | 32 | 35 | 420 |

| Methoxybenzofuran derivative | 8 | 15 | 90 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.